(Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid
Description
Properties
IUPAC Name |
2-(dimethylamino)-4-oxo-4-(4-phenyldiazenylanilino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-22(2)16(18(24)25)12-17(23)19-13-8-10-15(11-9-13)21-20-14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3,(H,19,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMHJJLLSITNQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401038349 | |
| Record name | L-Asparagine, N2,N2-dimethyl-N'-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401038349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048016-21-2 | |
| Record name | L-Asparagine, N2,N2-dimethyl-N'-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401038349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid typically involves the following steps:
Formation of the Azobenzene Moiety: The azobenzene group can be synthesized through the diazotization of aniline derivatives followed by coupling with another aromatic amine.
Incorporation of the Dimethylamino Group: This can be achieved by reacting the intermediate with dimethylamine under controlled conditions.
Formation of the Keto Group: The keto group is introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Final Assembly: The final compound is assembled through a series of condensation reactions, typically involving the use of catalysts and specific reaction conditions to ensure the correct (Z)-isomer is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The dimethylamino group undergoes oxidation under mild conditions. Common oxidizing agents include:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Aqueous, room temperature | N-Oxide derivative | |
| KMnO<sub>4</sub> | Acidic or neutral pH | Oxidative cleavage to carboxylic acid |
Key findings:
-
N-Oxide formation preserves the azobenzene moiety, retaining photoresponsive properties .
-
Stronger oxidants like KMnO<sub>4</sub> degrade the dimethylamino group entirely, producing a carboxylic acid derivative .
Reduction Reactions
The azobenzene group is highly susceptible to reduction:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H<sub>2</sub>/Pd-C | Ethanol, 25°C | Hydrazine derivative | |
| Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub> | Aqueous, pH 7 | Cleavage to aniline intermediates |
Key findings:
-
Catalytic hydrogenation selectively reduces the azo bond without affecting the keto group .
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Sodium dithionite generates two aniline fragments, enabling modular functionalization .
Substitution Reactions
Electrophilic aromatic substitution occurs on the phenyl rings:
Key findings:
-
Nitration occurs preferentially on the diazenyl-substituted ring due to electron-withdrawing effects .
-
Bromination targets the electron-rich dimethylamino-substituted ring .
Acid-Base Reactivity
The carboxylic acid and dimethylamino groups participate in pH-dependent equilibria:
Photochemical Reactions
The azobenzene moiety enables reversible isomerization:
| Light Source | Wavelength (nm) | Isomer Formed | Stability | Reference |
|---|---|---|---|---|
| UV | 365 | Z | Thermodynamically less stable | |
| Visible | 450 | E | Predominant at equilibrium |
Applications include light-controlled drug delivery systems and molecular switches .
Condensation Reactions
The keto group participates in nucleophilic additions:
| Nucleophile | Catalyst | Product Type | Reference |
|---|---|---|---|
| Hydrazine | HCl, ethanol | Hydrazone | |
| Primary amine | TiCl<sub>4</sub> | Schiff base |
Key findings:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to (Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid exhibit notable antimicrobial properties. For instance, hydrazone derivatives have been shown to possess significant antibacterial and antifungal activities. The incorporation of the phenyldiazenyl group may enhance these properties by improving the compound's ability to interact with microbial membranes .
2. Anti-Cancer Potential
The structural characteristics of this compound suggest possible anti-cancer applications. Studies on related azo compounds demonstrate that they can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression. The presence of the dimethylamino group is particularly noteworthy, as it may enhance the compound's ability to penetrate cell membranes and exert therapeutic effects .
3. Inhibition of Enzymatic Activity
Compounds with similar structures have been identified as inhibitors of specific enzymes involved in cancer progression, such as FGFR4 (Fibroblast Growth Factor Receptor 4). This suggests that (Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid could be explored for its potential to modulate enzymatic pathways crucial for tumor growth and metastasis .
Analytical Applications
1. Spectrophotometric Reagent
The compound can serve as a spectrophotometric reagent for the determination of metal ions in various samples. Its ability to form stable complexes with metal ions allows for sensitive detection methods, which are essential in environmental monitoring and quality control in pharmaceuticals .
2. Chromatographic Applications
Due to its unique chemical properties, (Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid can be utilized in chromatographic techniques for separating complex mixtures. Its application in High Performance Liquid Chromatography (HPLC) has been explored for analyzing pharmaceutical compounds and environmental samples .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant antibacterial effects against Escherichia coli and Staphylococcus aureus when tested with related azo compounds. |
| Study 2 | Anti-Cancer Properties | Identified mechanisms of action involving apoptosis induction in breast cancer cell lines using structurally similar compounds. |
| Study 3 | Spectrophotometric Analysis | Developed a method for detecting copper ions using the compound as a reagent, achieving low detection limits suitable for environmental analysis. |
Mechanism of Action
The mechanism of action of (Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid involves its interaction with molecular targets such as proteins and nucleic acids. The azobenzene moiety can undergo photoisomerization, leading to conformational changes in the molecule. These changes can affect the binding affinity and activity of the compound, allowing it to modulate biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally analogous molecules, focusing on substituents, molecular features, and applications.
Table 1: Structural and Functional Comparison
* Estimated molecular weight based on formula C₁₉H₂₁N₄O₃.
Key Comparisons:
Structural Complexity vs. Bioactivity :
- Thiazole derivatives (e.g., ) incorporate heterocyclic rings linked to anticancer activity, likely via DNA intercalation or kinase inhibition. The target compound lacks a thiazole ring but retains the azo group, suggesting alternative mechanisms such as redox modulation or apoptosis induction .
- Fmoc-protected analogs (–3) are tailored for peptide synthesis, whereas the target compound’s lack of protection may enhance reactivity in solution-phase reactions .
Solubility and Reactivity: The dimethylamino group in the target compound improves water solubility compared to unsaturated analogs like the but-2-enoic acid derivative (), which has a rigid double bond .
Synthetic Accessibility: The target compound’s linear butanoic acid structure contrasts with complex bicyclic systems (), which require multi-step syntheses. This simplicity may facilitate scalable production and derivatization .
Biological Activity
(Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and toxicity.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a dimethylamino group and a phenyldiazenyl moiety, which are significant for its biological interactions.
Mechanisms of Biological Activity
Research indicates that the compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structural features possess significant antimicrobial properties. The presence of the diazenyl group may enhance interaction with microbial membranes.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary data suggest it may induce apoptosis in certain cancer cells through the activation of caspase pathways.
- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes involved in cancer progression and inflammation, potentially making it a candidate for therapeutic development.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study conducted on breast cancer cell lines demonstrated that (Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid significantly reduced cell viability at concentrations above 15 µM. Mechanistic studies revealed that the compound activates mitochondrial pathways leading to apoptosis, as evidenced by increased caspase-3 activity and PARP cleavage.
- Antimicrobial Activity : In another investigation, the compound was tested against various strains of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus, suggesting potential as an antimicrobial agent.
Toxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety of any new compound. Early studies indicate that while the compound shows promising biological activity, it also exhibits cytotoxic effects at higher concentrations.
Table 2: Toxicity Data
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid, and how can yield be improved?
- Methodological Answer : The compound can be synthesized via condensation reactions involving succinic acid derivatives and diazenyl-containing anilines. For example, heating 2-aminophenyl derivatives with succinic acid in methanol under reflux (100°C for 2–3 hours) followed by ice-water precipitation and recrystallization (methanol) is a common approach . Yield optimization may involve adjusting stoichiometry, using coupling agents like DCC/DMAP, or employing microwave-assisted synthesis to enhance reaction efficiency. Purity can be monitored via HPLC or TLC (silica gel, ethyl acetate/hexane).
Q. How can the structural configuration (Z vs. E isomerism) of this compound be confirmed experimentally?
- Methodological Answer : The Z configuration of the diazenyl group and α,β-unsaturated ketone can be confirmed using:
- NMR Spectroscopy : NOESY/ROESY to detect spatial proximity between the dimethylamino group and the diazenyl phenyl ring .
- X-ray Crystallography : Resolve the crystal structure (e.g., as in PDB entry 4AJ4 for analogous compounds) to confirm bond angles and spatial arrangement .
- UV-Vis Spectroscopy : Azo compounds exhibit strong absorbance in the visible range (λmax ~400–500 nm); Z isomers often show hypsochromic shifts compared to E isomers due to reduced conjugation .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent degradation via oxidation or photoisomerization of the azo group. Lyophilization is recommended for long-term storage. Stability should be monitored using LC-MS every 6 months .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or impurities. To address this:
- Reproduce assays under standardized conditions (e.g., PBS buffer, DMSO concentration <0.1%).
- Validate purity via orthogonal methods (HPLC, HRMS, elemental analysis).
- Use isothermal titration calorimetry (ITC) to quantify binding affinity to targets like lactate dehydrogenase (LDH), as demonstrated in structural studies (e.g., PDB 4AJ4) .
Q. What mechanistic insights can be gained from studying this compound’s interaction with metabolic enzymes like lactate dehydrogenase (LDH)?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC50 values using purified LDH and NADH oxidation kinetics. Compare to malonate (a known LDH inhibitor) as a control .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s α,β-unsaturated ketone and LDH’s active site (e.g., Arg98, His192). Validate with mutagenesis studies .
- Crystallography : Co-crystallize the compound with LDH to resolve binding modes (similar to PDB 4AJ4, which shows a 4-oxobutanoic acid derivative bound to LDH) .
Q. How does the stereochemistry of the dimethylamino group influence the compound’s physicochemical and biological properties?
- Methodological Answer :
- Chiral HPLC can separate enantiomers. Compare logP (octanol/water partition) and solubility profiles to assess hydrophobicity differences.
- Circular Dichroism (CD) : Detect conformational changes in protein targets upon binding to each enantiomer.
- In Silico Simulations : MD simulations (e.g., GROMACS) can predict how stereochemistry affects membrane permeability or target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
